Product packaging for 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid(Cat. No.:CAS No. 486994-79-0)

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid

Cat. No.: B474894
CAS No.: 486994-79-0
M. Wt: 301.13g/mol
InChI Key: JFRDAOFNMVESRY-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acids as Scaffolds for Chemical Innovation

Substituted benzoic acids are a class of organic compounds that have long been recognized for their utility as foundational scaffolds in the development of new chemical entities. The presence of the carboxylic acid group on a benzene (B151609) ring provides a reliable anchor for a wide range of chemical transformations, while the ring itself can be decorated with various substituents to fine-tune the molecule's steric and electronic properties. nih.gov This inherent modularity makes them ideal starting materials in medicinal chemistry, materials science, and agrochemicals. walshmedicalmedia.comijrar.org

Researchers have successfully utilized substituted benzoic acid derivatives to create compounds with a wide array of biological activities, including anticancer and antioxidant properties. preprints.orgresearchgate.net The ability of the benzoic acid motif to participate in hydrogen bonding and other non-covalent interactions allows derivatives to bind effectively to biological targets such as enzymes and receptors. numberanalytics.com Theoretical studies, including those using density functional theory, have further illuminated how different substituents on the benzoic acid ring influence properties like acidity and reactivity, aiding in the rational design of new functional molecules. nih.gov

Significance of Multifunctional Aromatic Compounds in Advanced Synthesis

Aromatic compounds are central to organic chemistry, prized for their unique stability and reactivity. openaccessjournals.comnumberanalytics.com When an aromatic ring is adorned with multiple, distinct functional groups, it becomes a powerful tool for synthetic chemists. ijrar.org Such multifunctional compounds offer the ability to perform a sequence of selective reactions, building molecular complexity in a controlled and efficient manner. Each functional group can serve as a handle for a specific chemical transformation, allowing for the construction of intricate molecular architectures that would be difficult to assemble otherwise.

These compounds are essential building blocks for a vast range of products, including pharmaceuticals, polymers, and dyes. openaccessjournals.com The strategic placement of different functional groups can influence the molecule's three-dimensional shape, solubility, and electronic properties, which are critical for applications in materials science, such as the development of organic electronics and high-performance polymers. ijrar.orgnumberanalytics.com The versatility of multifunctional aromatic compounds ultimately accelerates innovation by providing efficient pathways to novel and valuable chemical structures. openaccessjournals.com

Overview of the Chemical Compound's Structural Features and Research Potential

4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is a solid at room temperature, characterized by a molecular formula of C12H13BrO4 and a molecular weight of approximately 301.13 g/mol . chemicalbook.combldpharm.com Its structure is defined by a central benzene ring substituted with four distinct functional groups, each contributing to its unique chemical personality:

Carboxylic Acid (-COOH): This acidic group is a primary site for reactions such as esterification and amidation, and it strongly influences the compound's solubility and ability to interact with other molecules through hydrogen bonding.

Bromo (-Br) group: The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key handle for introducing new functionalities through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Its position ortho to the carboxylic acid can influence the acidity and reactivity of the neighboring group.

Ethoxy (-OCH2CH3) group: This ether linkage is generally stable and acts as an electron-donating group, influencing the reactivity of the aromatic ring towards electrophilic substitution.

Allyloxy (-OCH2CH=CH2) group: The allyl group is particularly noteworthy. It is stable under many conditions but can be selectively cleaved or modified. organic-chemistry.org The terminal double bond is a site for a wide range of reactions, including polymerization, oxidation, and isomerization, offering a gateway to further functionalization. mdpi.comimperial.ac.uk

The combination of these four groups on a single aromatic scaffold makes this compound a highly versatile building block with considerable research potential in the synthesis of complex organic molecules.

Current Research Trends and Unexplored Avenues related to the Chemical Compound

While specific research focused exclusively on this compound is not extensively documented in public literature, its structural motifs point toward several promising areas of investigation. The presence of multiple functional groups allows for a variety of potential applications based on trends seen with similar molecules.

Potential Research Directions:

Medicinal Chemistry: Benzoic acid derivatives are widely explored for their therapeutic potential. preprints.org Given that related substituted benzoic acids have shown antimicrobial and anticancer properties, this compound could serve as a scaffold for developing new drug candidates. The allyl group, in particular, is found in many natural products with demonstrated anticancer activity and can be a valuable motif for fragment-based drug design. nih.gov

Polymer and Materials Science: The allyloxy group provides a reactive handle for polymerization. This compound could be explored as a monomer for creating functional polymers with unique thermal or optical properties. The bromine atom could also be used to graft the molecule onto other polymer backbones or surfaces.

Advanced Organic Synthesis: The compound is an ideal substrate for exploring multi-step, one-pot synthetic sequences. For example, the bromine atom could be used for a cross-coupling reaction, followed by modification of the carboxylic acid, and finally, a reaction involving the allyl group. This would be a powerful demonstration of its utility as a versatile synthetic intermediate.

Unexplored Avenues:

An intriguing and unexplored avenue is the potential for intramolecular reactions. The proximity of the different functional groups might allow for novel cyclization reactions under specific conditions, leading to the formation of complex heterocyclic systems. For instance, the interaction between the allyl group and the adjacent bromine or carboxylic acid could be exploited to build novel ring structures. Further investigation into the selective deprotection or modification of the ethoxy versus the allyloxy group could also unlock more sophisticated synthetic pathways. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrO4 B474894 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid CAS No. 486994-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethoxy-4-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-5-17-11-7-9(13)8(12(14)15)6-10(11)16-4-2/h3,6-7H,1,4-5H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRDAOFNMVESRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 4 Allyloxy 2 Bromo 5 Ethoxybenzoic Acid and Its Analogs

Regioselective Bromination of Benzoic Acid Derivatives

The introduction of a bromine atom at a specific position on a benzoic acid ring is a crucial step that is governed by the electronic effects of the substituents already present on the ring. The alkoxy groups (-OR) are activating and ortho-, para-directing, while the carboxylic acid group (-COOH) is deactivating and meta-directing. Achieving the desired 2-bromo substitution pattern on a 4,5-disubstituted benzoic acid requires careful selection of brominating agents and reaction conditions to control the regioselectivity of the electrophilic aromatic substitution.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination of aromatic compounds, particularly those that are activated by electron-donating groups like phenols and anilines. missouri.edu It serves as a source of electrophilic bromine, often requiring a catalyst to enhance its reactivity towards less activated aromatic rings. While NBS is widely used for allylic and benzylic brominations via a radical pathway, its application in electrophilic aromatic substitution is also well-established. wikipedia.orgyoutube.com

The use of NBS in combination with a strong acid catalyst, such as sulfuric acid, is an effective method for the bromination of deactivated or moderately activated aromatic rings. For instance, the bromination of o-halobenzoic acids has been successfully achieved using NBS in the presence of sulfuric acid. google.com The acid catalyst protonates NBS, increasing the electrophilicity of the bromine atom and facilitating the attack on the aromatic ring. For precursors to 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid, which contain activating alkoxy groups, the reaction conditions can be tuned to achieve high regioselectivity. The use of polar solvents like N,N-dimethylformamide (DMF) can further influence the selectivity, often favoring para-substitution. missouri.edu

Substrate ExampleBrominating AgentCatalyst/SolventKey FindingsReference
o-Halobenzoic AcidNBSSulfuric AcidEffective for bromination of deactivated rings. google.com
Electron-rich aromatics (phenols, anilines)NBSDMFHigh levels of para-selectivity achieved. missouri.edu
4,4-dimethyl-5,8-dihydroxy-4H-naphthalen-1-oneNBS-silicaAcetonitrileProvides a direct route for bromination and oxidation. researchgate.net

Table 1: Examples of Aromatic Bromination using N-Bromosuccinimide (NBS)

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an alternative brominating agent that offers advantages in terms of stability, cost-effectiveness on a bromine equivalent basis, and ease of handling compared to NBS or liquid bromine. google.com It is particularly effective for the bromination of electron-rich aromatic compounds. organic-chemistry.org Simple addition of DBDMH to phenols and polyphenols in a solvent like chloroform at room temperature can result in good to excellent yields of the corresponding ortho-monobromo derivatives. okayama-u.ac.jp

The reactivity of DBDMH can be modulated by the choice of solvent and the presence of acid catalysts. manac-inc.co.jp For benzoic acid derivatives, which are less reactive than phenols, the use of a strong acid is often necessary to promote the reaction. For example, the bromination of m-methoxybenzoic acid has been accomplished using dibromohydantoin in dichloromethane (B109758) with concentrated sulfuric acid, a cocatalyst, and a bromination initiator, yielding the desired 2-bromo-5-methoxybenzoic acid with high purity. google.com This demonstrates the utility of DBDMH for the regioselective bromination of substituted benzoic acids relevant to the synthesis of the target compound.

Substrate ExampleBrominating AgentConditionsProductYieldReference
PhenolsDBDMHChloroform, Room Temp.Ortho-monobromo phenolsGood to Excellent okayama-u.ac.jp
m-Methoxybenzoic AcidDibromohydantoinCH₂Cl₂, H₂SO₄, 25-30°C2-Bromo-5-methoxybenzoic acid93.6% google.com
Benzoic AcidDibromoisocyanuric acidConc. H₂SO₄, Room Temp.Pentabromobenzoic Acid92% mdpi.com

Table 2: Representative Bromination Reactions using Dibromohydantoin Reagents

Performing bromination reactions in concentrated acidic media, such as sulfuric acid or oleum, is a common strategy for aromatic compounds that are deactivated towards electrophilic substitution. mdpi.com The highly acidic environment can enhance the electrophilicity of the brominating agent and protonate the carboxyl group of a benzoic acid, further deactivating the ring but also influencing the regiochemical outcome.

For benzoic acid itself, bromination in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) typically yields the meta-substituted product, as the carboxyl group is a meta-director. youtube.com However, for precursors of this compound, the powerful activating and ortho-, para-directing effects of the hydroxy or alkoxy substituents dominate. The bromination of 3,4-dialkoxybenzoic acids with bromine in concentrated hydrochloric acid has been shown to achieve highly selective bromination at the 6-position (equivalent to the 2-position relative to the carboxyl group). google.com Similarly, exhaustive bromination of benzoic acid to produce pentabromobenzoic acid can be achieved using a potent brominating agent like dibromoisocyanuric acid in concentrated sulfuric acid. mdpi.com

Electrophilic aromatic bromination proceeds via a two-step mechanism. First, an electrophilic bromine species (Br⁺), or a complex polarized to have a highly positive bromine atom, is generated from the brominating agent (e.g., Br₂, NBS, DBDMH). This electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com In the final step, a base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring.

The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion. Substituents on the ring influence this stability through inductive and resonance effects.

Activating Groups: The ethoxy and allyloxy groups are strongly activating ortho-, para-directors because their lone pair electrons on the oxygen can be delocalized into the ring through resonance, stabilizing the positive charge of the arenium ion when attack occurs at the ortho and para positions.

Deactivating Groups: The carboxylic acid group is a deactivating meta-director. It withdraws electron density from the ring inductively and through resonance, destabilizing the arenium ion. The destabilization is most pronounced for ortho and para attack, making meta attack the least unfavorable pathway. youtube.com

In a precursor like 4,5-dialkoxybenzoic acid, the directing effects of the two powerful ortho-, para-directing alkoxy groups will dominate over the meta-directing carboxyl group, directing the incoming bromine electrophile to one of the positions ortho to an alkoxy group, namely C2 or C6.

Ethereal Linkage Formation Strategies

The synthesis of the allyloxy and ethoxy groups in the target molecule is typically achieved through the alkylation of a corresponding phenol precursor. This classic transformation is fundamental in organic synthesis for constructing C-O bonds.

The Williamson ether synthesis is the most common and versatile method for preparing ethers. masterorganicchemistry.com The reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide or phenoxide ion. masterorganicchemistry.comyoutube.com The synthesis of this compound would likely involve the sequential alkylation of a dihydroxybenzoic acid precursor or the alkylation of a monohydroxy precursor.

The mechanism consists of two main steps:

Deprotonation: The phenolic hydroxyl group is deprotonated by a suitable base to form a phenoxide ion. Phenols are more acidic than alcohols, but a moderately strong base such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) is typically used to generate the phenoxide in situ. youtube.com The resulting phenoxide is a much stronger nucleophile than the neutral phenol.

Nucleophilic Attack: The nucleophilic phenoxide ion then attacks the electrophilic carbon of an alkyl halide (e.g., allyl bromide or ethyl bromide) in an Sₙ2 reaction, displacing the halide and forming the ether linkage. youtube.com

For this reaction to be efficient, primary alkyl halides like allyl bromide and ethyl bromide are ideal, as they are unhindered and less prone to undergoing competing elimination reactions. masterorganicchemistry.com The reaction has been widely applied in the synthesis of various pharmaceutical intermediates and complex molecules. semanticscholar.org For example, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene is synthesized by reacting 2-allyl-4-bromo-6-nitrophenol with allyl bromide in the presence of potassium carbonate. mdpi.com A similar strategy would be employed to introduce the allyloxy and ethoxy groups onto the appropriate brominated benzoic acid scaffold.

Phenol SubstrateAlkylating AgentBaseSolventProduct TypeReference
Alcohol (General)Alkyl HalideSodium Hydride (NaH)THF, Diethyl etherAlkoxide, then Ether masterorganicchemistry.comyoutube.com
4-Hydroxy Benzoic AcidBenzyl ChlorideSurfactant (as catalyst)Water4-Benzyloxy Benzoic Acid researchgate.net
2-Allyl-4-bromo-6-nitrophenolAllyl BromideK₂CO₃AcetoneAllyl Ether mdpi.com

Table 3: Conditions for Williamson Ether Synthesis

Mitsunobu Reaction and Related Ether Synthesis Methodologies

The introduction of the allyloxy group at the C-4 position is a critical step in the synthesis of the target molecule. This transformation is typically achieved by the O-alkylation of a corresponding phenol precursor, such as methyl 2-bromo-5-ethoxy-4-hydroxybenzoate. Two primary methods for this etherification are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method remains a robust and widely used strategy for preparing ethers. nih.gov The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the precursor phenol with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comyoutube.com For the synthesis of this compound, the phenolic precursor would be treated with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding phenoxide. youtube.com This intermediate then reacts with an allyl halide (e.g., allyl bromide) to form the desired allyl ether. nih.gov The choice of a primary alkyl halide like allyl bromide is crucial, as secondary and tertiary halides are prone to undergoing competing elimination reactions, especially in the presence of a strong base. masterorganicchemistry.com

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for ether synthesis, particularly valued for its mild conditions and stereochemical control. nih.gov This redox-condensation reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry. nih.govalfa-chemistry.com In the context of forming an aryl allyl ether, the reaction couples a phenol (acting as the nucleophile) with an alcohol (allyl alcohol). The reaction is mediated by a combination of a reducing agent, typically triphenylphosphine (PPh₃), and an oxidizing agent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.com

The mechanism involves the initial formation of a betaine intermediate from PPh₃ and DEAD. This intermediate deprotonates the acidic phenol, and the resulting phosphonium salt activates the allyl alcohol, making it susceptible to nucleophilic attack by the phenoxide. alfa-chemistry.com A key advantage of the Mitsunobu reaction is its ability to proceed under neutral and mild conditions, which enhances its compatibility with sensitive functional groups that might not tolerate the basic conditions of the Williamson synthesis. It has been employed in the total synthesis of various natural products for precisely this reason. nih.govscispace.com

Table 1: Comparison of Ether Synthesis Methodologies
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Mechanism SN2Redox-Condensation
Nucleophile Phenoxide (strong base required)Phenol (acidic, pKa ≤ 15)
Electrophile Primary Alkyl Halide (e.g., Allyl Bromide)Alcohol (e.g., Allyl Alcohol)
Reagents Base (e.g., NaH, K₂CO₃)PPh₃, DEAD/DIAD
Conditions Often basic, may require heatMild, neutral, often at 0 °C to RT
Stereochemistry N/A for this synthesisInversion at chiral alcohol center
Advantages Cost-effective, simple reagentsMild conditions, high functional group tolerance, stereocontrol
Disadvantages Strong base can be incompatible with other functional groups; risk of elimination with secondary/tertiary halidesStoichiometric byproducts (phosphine oxide, hydrazine derivative) can complicate purification

Carboxylic Acid Functional Group Installation and Modification

The installation of the carboxylic acid group is a defining step in the synthesis. The strategy for its introduction depends heavily on the chosen synthetic route and the available starting materials.

One of the most common and reliable methods for introducing a carboxyl group onto a benzene (B151609) ring is through the oxidation of a benzylic carbon . This approach would begin with a precursor molecule that has an alkyl group (e.g., a methyl group) at the desired position. For instance, a molecule like 1-bromo-4-ethoxy-2-methyl-5-(allyloxy)benzene could be subjected to a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid. masterorganicchemistry.com This reaction effectively cleaves the entire alkyl side chain, regardless of its length, and oxidizes the benzylic carbon directly to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com This method is particularly effective and has been demonstrated in the synthesis of analogs like 2-bromo-4,5-dimethoxybenzoic acid from 2-bromo-4,5-dimethoxy toluene. google.com

An alternative strategy involves carboxylation of an organometallic intermediate . This can be achieved through halogen-metal exchange of an aryl bromide followed by quenching with carbon dioxide. For example, a dibromo-precursor could be selectively lithiated at one position, followed by reaction with solid CO₂ (dry ice) and subsequent acidic workup to yield the carboxylic acid.

Once the carboxylic acid functional group is in place, it can be readily modified. Standard organic transformations allow for its conversion into a wide range of derivatives.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acyl chloride yields the corresponding ester.

Amidation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine produces an amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

These modifications are crucial for creating a library of analogs for structure-activity relationship (SAR) studies or for use as advanced intermediates in further synthetic endeavors.

Convergent and Divergent Synthetic Routes

Divergent Synthesis: A divergent approach is highly effective for generating a family of analogs from a common intermediate. In this strategy, a core scaffold is synthesized and then subjected to a variety of reactions to introduce diversity at specific positions. For example, a key intermediate such as 2-bromo-4,5-dihydroxybenzoic acid could serve as a branch point. From this common precursor, selective alkylation of the two hydroxyl groups could yield a range of dialkoxy analogs. One hydroxyl could be allylated while the other is ethylated to reach the target compound's framework. Alternatively, different alkyl or aryl groups could be introduced at either position, leading to a diverse library of compounds for biological screening. This approach maximizes efficiency when multiple related molecules are desired from a single synthetic effort.

Total Synthesis of Complex Molecular Architectures Incorporating the Chemical Compound's Framework

While this compound itself may not be a widely documented building block in natural product synthesis, its structural motifs—a polysubstituted, halogenated aromatic acid—are representative of scaffolds used in the construction of complex molecular architectures.

The total synthesis of complex natural products like terpenoids and macrolide antibiotics often relies on the assembly of smaller, functionalized building blocks. nih.gov Substituted benzoic acid derivatives can serve as crucial starting materials or key intermediates in these lengthy synthetic sequences. For example, the aromatic ring can provide a rigid scaffold from which stereocenters are built, or it can be extensively modified and even fragmented in later steps to form part of an aliphatic or macrocyclic core.

In macrolide synthesis, for instance, convergent strategies often involve the creation of complex linear chains that are later cyclized. nih.gov While many routes build the core from aliphatic precursors, some syntheses incorporate aromatic fragments that are later processed. The functional groups on a benzoic acid analog—the halogen, ether linkages, and the carboxylic acid itself—provide multiple handles for elaboration, such as cross-coupling reactions at the bromine site, ether cleavage/modification, and transformations of the carboxyl group to link to other fragments.

When a synthetic building block is chiral, or when chirality is introduced during its incorporation into a larger molecule, methods of asymmetric synthesis or resolution become paramount. For analogous systems where the side chain or another part of the molecule contains a stereocenter, establishing the correct absolute configuration is critical for biological activity.

The resolution of racemic carboxylic acids is a well-established technique. nih.govresearchgate.net This can be achieved by forming diastereomeric salts through reaction of the racemic acid with a single enantiomer of a chiral amine (a resolving agent). acs.org The resulting diastereomers possess different physical properties, such as solubility, allowing for their separation by crystallization or chromatography. Once separated, the pure enantiomer of the carboxylic acid can be recovered by removing the chiral auxiliary. nih.gov

Alternatively, diastereomeric esters can be formed by reacting the racemic acid with a chiral alcohol. nih.gov These esters can then be separated by chromatography, after which the ester is cleaved under mild conditions to yield the enantiomerically pure acid. This method is particularly useful for acids that are sensitive to harsh hydrolysis conditions. nih.gov The Mitsunobu reaction itself is a powerful tool in chiral synthesis, as its stereoinvertive nature allows for the precise control of stereochemistry at an alcohol center during a coupling step. nih.gov

Advanced Chemical Reactivity and Transformation Pathways of 4 Allyloxy 2 Bromo 5 Ethoxybenzoic Acid

Transformations involving the Allyloxy Moiety

The allyloxy group, characterized by a terminal double bond, is a versatile functional handle for a wide array of organic transformations. These reactions allow for molecular diversification, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that involves the cutting and reorganizing of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. chemicalbook.com This methodology offers an efficient route to new olefinic compounds.

Cross-Metathesis with Terminal and Internal Alkenes

Cross-metathesis involves the reaction of two different olefins to form new olefinic products. organic-chemistry.org In the context of 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid, the terminal alkene of the allyloxy group can react with a variety of other alkenes. This reaction is statistically likely to produce a mixture of homodimers and the desired heterodimer, but selectivity can often be achieved by using a large excess of one of the alkene partners or by exploiting differences in the electronic and steric properties of the reacting olefins. organic-chemistry.org

For instance, the reaction with a simple terminal alkene like 1-octene, catalyzed by a Grubbs-type catalyst, would be expected to yield a new ether with a longer alkyl chain, releasing ethene as a byproduct. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the efficiency and stereoselectivity (E/Z) of the newly formed double bond.

Table 1: Hypothetical Cross-Metathesis Reactions of this compound

Alkene PartnerCatalystExpected Product
1-OcteneGrubbs II Catalyst2-Bromo-5-ethoxy-4-(oct-2-enyloxy)benzoic acid
StyreneHoveyda-Grubbs II2-Bromo-5-ethoxy-4-(3-phenylallyloxy)benzoic acid
Methyl AcrylateGrubbs II Catalyst4-(4-(2-Bromo-5-ethoxybenzoyl)oxy)but-2-enoate
Ring-Closing Metathesis for Cyclic Systems

Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis that is widely used to synthesize cyclic compounds. wikipedia.org To apply RCM to this compound, the molecule would first need to be functionalized with a second terminal alkene. For example, the carboxylic acid could be esterified with an allyl alcohol to introduce a second allyl group. The resulting diene could then undergo an intramolecular cyclization to form a cyclic ether.

The success and efficiency of RCM are influenced by several factors, including the length of the chain connecting the two alkenes, the catalyst used, and the reaction concentration. wikipedia.orgharvard.edu The formation of five- to seven-membered rings is generally favored. In a study on the RCM of a dipeptide containing two tyrosine(O-allyl) residues, a model system analogous to a derivatized this compound, various reaction conditions were explored to optimize the yield of the cyclic product and minimize side reactions. nih.gov

Table 2: Predicted RCM of a Diallylated Derivative of this compound

Diene PrecursorCatalystExpected Cyclic ProductRing Size
Allyl 4-(allyloxy)-2-bromo-5-ethoxybenzoateGrubbs I Catalyst2-Bromo-5-ethoxy-4-((2H-pyran-2-yl)oxy)benzoic acid6-membered
(But-3-en-1-yl) 4-(allyloxy)-2-bromo-5-ethoxybenzoateHoveyda-Grubbs II2-Bromo-5-ethoxy-4-((2,5-dihydrooxepin-2-yl)methoxy)benzoic acid7-membered

Hydrofunctionalization Reactions (e.g., Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X bond across the double bond of the allyloxy group. Hydrosilylation, the addition of a silicon-hydrogen bond, is a prominent example. This reaction, typically catalyzed by platinum or rhodium complexes, would convert the terminal alkene into a silyl (B83357) ether. The resulting organosilicon compound could then serve as a versatile intermediate for further transformations, such as cross-coupling reactions or conversion to an alcohol.

Epoxidation and Related Oxidative Transformations

The double bond of the allyloxy group is susceptible to a variety of oxidative transformations. Epoxidation, the conversion of the alkene to an epoxide, is a common and useful reaction. This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods. The resulting epoxide is a highly reactive intermediate that can be opened by a range of nucleophiles to introduce new functional groups. Other oxidative transformations could include dihydroxylation to form a diol or oxidative cleavage to yield an aldehyde.

Thiol-Ene Click Chemistry for Diversification

Thiol-ene "click" chemistry is a highly efficient and robust reaction that involves the radical-initiated addition of a thiol to an alkene. This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it an excellent tool for molecular diversification. Reacting this compound with various thiols would allow for the straightforward introduction of a diverse array of sulfur-containing side chains, potentially altering the molecule's physical and biological properties.

Electrophilic Additions to the Allyl Double Bond (e.g., Addition of Bromine)

The allyl group's carbon-carbon double bond is susceptible to electrophilic addition reactions. A classic example is the addition of bromine (Br₂). In this reaction, the electron-rich π-bond of the alkene attacks a bromine molecule, which becomes polarized as it approaches. libretexts.orgyoutube.com This process leads to the formation of a cyclic bromonium ion intermediate. The intermediate is then attacked by a bromide ion (Br⁻), resulting in the opening of the three-membered ring to yield a vicinal dibromide. libretexts.org

The reaction with this compound proceeds as follows: the double bond of the allyl moiety reacts with bromine, typically in an inert organic solvent, to form 2-bromo-4-((2,3-dibromopropoxy)oxy)-5-ethoxybenzoic acid. This transformation effectively functionalizes the allyl side chain without affecting the aromatic ring or the carboxylic acid group under neutral conditions. The decolorization of the reddish-brown bromine solution serves as a visual indicator that the reaction has occurred. libretexts.org

Reaction Scheme: Bromination of the Allyl Group

Reactivity of the Carboxylic Acid Functional Group

Decarboxylative Reactions (e.g., Iodination, Oxidative Couplings)

The carboxylic acid moiety of this compound can be removed through decarboxylation, a reaction that can be initiated under various conditions, including thermal, oxidative, or metal-catalyzed processes. These reactions are of significant interest as they provide routes to substituted aromatic compounds that might otherwise be difficult to access.

Decarboxylative Iodination:

Oxidative Couplings:

Oxidative coupling reactions involving the decarboxylation of benzoic acids are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ transition metal catalysts, such as palladium or copper, and an oxidant. unirioja.esresearchgate.netgoogle.com The general mechanism involves the formation of an aryl-metal intermediate following decarboxylation, which then participates in a cross-coupling reaction.

For this compound, oxidative coupling could lead to the formation of biaryl compounds. For instance, in a palladium-catalyzed reaction, the acid could couple with another aromatic partner. The ortho-bromo substituent is known to facilitate certain palladium-catalyzed decarboxylative couplings. However, the presence of the allyloxy group might also participate in side reactions, such as intramolecular cyclization, depending on the reaction conditions.

The following table summarizes potential decarboxylative reactions based on studies of analogous compounds:

Reaction TypeReagents & Conditions (Hypothetical)Expected ProductSupporting Evidence
Decarboxylative IodinationI₂, High Temperature (e.g., 100-150 °C)1-(Allyloxy)-4-bromo-2-ethoxy-5-iodobenzeneStudies on methoxy-substituted benzoic acids show feasibility. unirioja.esmnstate.edu
Oxidative Biaryl CouplingPd catalyst, oxidant, coupling partnerSubstituted biarylGeneral principle of decarboxylative cross-coupling. unirioja.es

Preparation of Acid Halides and Anhydrides as Reactive Intermediates

The carboxylic acid group of this compound can be readily converted into more reactive intermediates, such as acid halides and anhydrides. These intermediates are valuable for subsequent transformations, including esterification and amidation.

Preparation of Acid Halides:

The most common method for the preparation of acid chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comlumenlearning.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. For substrates similar to this compound, such as other substituted bromobenzoic acids, these reactions are typically carried out in an inert solvent like dichloromethane (B109758) or toluene, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction proceeds to give the corresponding acyl chloride in high yield.

A patent for the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) describes the formation of 5-bromo-2-chlorobenzoyl chloride from the corresponding carboxylic acid using thionyl chloride and catalytic DMF, with the reaction refluxing for several hours. google.com Similar conditions are expected to be effective for the synthesis of 4-(allyloxy)-2-bromo-5-ethoxybenzoyl chloride.

Preparation of Acid Anhydrides:

Acid anhydrides can be synthesized from carboxylic acids by dehydration, often using a strong dehydrating agent like acetic anhydride (B1165640) or by reacting an acid chloride with a carboxylate salt. While specific literature on the synthesis of 4-(allyloxy)-2-bromo-5-ethoxybenzoic anhydride is scarce, the general principles of organic synthesis suggest that it could be prepared by reacting 4-(allyloxy)-2-bromo-5-ethoxybenzoyl chloride with the sodium salt of this compound.

The table below outlines the preparation of these reactive intermediates:

IntermediateReagentsTypical SolventsReaction Conditions
Acid ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Dichloromethane, TolueneRoom temperature to reflux, often with catalytic DMF. google.comlumenlearning.com
Acid AnhydrideAcid chloride + Carboxylate saltAprotic solvent (e.g., THF)Generally mild conditions.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoic Acid Core

The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups, which direct the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution:

The substituents on the aromatic ring—allyloxy, ethoxy, bromo, and carboxylic acid—exert directing effects on incoming electrophiles. The allyloxy and ethoxy groups are ortho, para-directing and activating due to their ability to donate electron density to the ring through resonance. The bromine atom is ortho, para-directing but deactivating due to its inductive electron-withdrawing effect and resonance electron-donating effect. The carboxylic acid group is a meta-directing and deactivating group.

Considering the positions of the existing substituents, the most likely position for electrophilic attack is the carbon atom ortho to the allyloxy group and meta to the bromine and carboxylic acid groups (C-3 position), as this position is activated by the strongly activating allyloxy group. However, steric hindrance from the adjacent bromine atom might influence the regioselectivity. Electrophilic substitution at the C-6 position, ortho to the ethoxy group, is also possible. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.comyoutube.comnih.gov

The directing effects of the substituents are summarized in the table below:

SubstituentPositionDirecting EffectActivating/Deactivating
-Br2Ortho, ParaDeactivating
-COOH1 (implied)MetaDeactivating
-O-allyl4Ortho, ParaActivating
-O-ethyl5Ortho, ParaActivating

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) on the benzene ring of this compound would most likely involve the displacement of the bromide at the C-2 position. For NAS to occur, the aromatic ring generally needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this molecule, the carboxylic acid group is electron-withdrawing, but it is meta to the bromine atom. The allyloxy and ethoxy groups are electron-donating, which disfavors NAS.

Therefore, under standard NAS conditions, this compound is expected to be relatively unreactive. However, reactions could potentially be forced under harsh conditions (high temperature and pressure) or through transition-metal-catalyzed processes that proceed through different mechanisms.

Derivatization Strategies for the Generation of Novel Chemical Entities

Modifications at the Allyl Side Chain for Enhanced Functionality

The allyl group in "4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid" offers a reactive site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework. Transition metal-catalyzed reactions are particularly effective for achieving selective modifications of the allyl moiety.

One sophisticated approach involves the directed C-H allylation of the aromatic ring, effectively migrating the allyl group to a different position. For instance, a ruthenium-catalyzed ortho-C–H allylation can be employed using the carboxylic acid as a directing group. This reaction, typically using a catalyst like [Ru(p-cymene)Cl2]2, can proceed with allyl alcohols or ethers as the allylating agent, offering a sustainable method for C-C bond formation. Another powerful method is the Cp*Co(III)-catalyzed C-H allylation of aromatic carboxamides, which can be formed in situ from the parent carboxylic acid. This reaction utilizes allyl aryl ethers and has been shown to be effective for a range of substituted aromatic and heteroaromatic systems.

Furthermore, palladium-catalyzed decarboxylative allylation presents another route to modify the allyl group's connectivity, although this typically results in the loss of the carboxylic acid functionality. These methods provide pathways to novel structures with altered steric and electronic properties, which can be crucial for modulating biological activity.

Strategic Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for derivatization, readily undergoing conversion to a wide array of other functional groups, most notably esters and amides. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and receptor interactions.

The formation of esters from carboxylic acids can be achieved through various methods. A common laboratory procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. A more modern and milder approach utilizes activating agents like di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP). This method is highly efficient and compatible with a wide range of functional groups.

Similarly, the synthesis of amides from the carboxylic acid can be accomplished using a variety of coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) facilitate the formation of an active ester intermediate that readily reacts with a primary or secondary amine to form the corresponding amide. The use of di-tert-butyl dicarbonate has also been reported for the synthesis of N-tert-butyl amides from nitriles, showcasing its versatility in C-N bond formation.

Table 1: Representative Reagents for Carboxylic Acid Functionalization

Functional GroupReagent(s)Catalyst/AdditiveByproducts
EsterAlcohol (e.g., Methanol, Ethanol)Strong Acid (e.g., H₂SO₄)Water
EsterAlcohol, Di-tert-butyl dicarbonateDMAPtert-Butanol, CO₂
AmideAmine, EDCHOBtEDC-urea byproduct
AmideAmine, DCCNHSDCC-urea byproduct

Diversification of the Bromine Position through Cross-Coupling Chemistry

The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecules. For substrates similar to "this compound," a ligand-free Pd/C catalyst in an ethanol/water solvent system has been shown to be effective.

The Heck reaction provides a method for the arylation of alkenes, where the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is particularly useful for extending the carbon framework of the molecule. The choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides. This reaction involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. This strategy opens the door to a vast array of aniline derivatives with diverse functionalities.

Table 2: Overview of Cross-Coupling Reactions at the Bromine Position

Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)C-CPd(PPh₃)₄, Pd/C
HeckAlkene (e.g., R-CH=CH₂)C-CPd(OAc)₂, PdCl₂
Buchwald-HartwigAmine (e.g., R₂NH)C-NPd₂(dba)₃, Pd(OAc)₂

Synthesis of Analogues with Varied Alkoxy Chain Lengths

Altering the length of the alkoxy chains at the 4- and 5-positions of the benzoic acid ring can significantly impact the molecule's lipophilicity and steric profile, which are critical parameters for its interaction with biological targets. The synthesis of such analogues typically involves the Williamson ether synthesis, where a phenol is deprotonated with a base and reacted with an appropriate alkyl halide.

For the synthesis of analogues with varied alkoxy chains, one could start from a dihydroxybenzoic acid precursor and selectively protect one hydroxyl group while reacting the other with an alkyl halide of desired chain length. Subsequent deprotection and reaction with a different alkyl halide would yield the desired dialkoxybenzoic acid. The study of p-alkoxybenzoic acids has shown that varying the chain length can influence properties like liquid crystal formation, demonstrating the impact of this structural modification.

Table 3: Examples of Alkoxy Chain Modifications

PositionOriginal ChainModified Chain ExamplesSynthetic Approach
4-positionAllyloxyMethoxy, Propoxy, ButoxyWilliamson Ether Synthesis
5-positionEthoxyMethoxy, Propoxy, ButoxyWilliamson Ether Synthesis

Incorporation into Macrocyclic Structures

The bifunctional nature of "this compound," possessing both a carboxylic acid and a bromine atom, makes it an excellent building block for the synthesis of macrocyclic structures. Macrocycles are of great interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets.

One strategy for macrocyclization involves an intramolecular cross-coupling reaction. For example, the carboxylic acid can be coupled with an amino-alkene to form an amide, which then positions the alkene to undergo an intramolecular Heck reaction with the bromine atom, thereby closing the ring. The efficiency of such macrocyclization reactions is often dependent on high dilution conditions to favor the intramolecular process over intermolecular polymerization.

Alternatively, the carboxylic acid can be used to form an amide or ester linkage with another molecule that also contains a reactive group, such as a terminal alkyne or another aryl halide. The macrocycle can then be formed through an intramolecular Sonogashira or Suzuki coupling reaction, respectively. The choice of the linker between the two reactive ends of the linear precursor is crucial for achieving the desired ring size and conformation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-field ¹H NMR spectroscopy offers a detailed map of the proton environments within 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are critical for assigning the protons of the ethoxy group, the allyloxy group, and the aromatic ring.

The ethoxy group is expected to present as a characteristic ethyl pattern: a triplet corresponding to the methyl protons (–CH₃) and a quartet for the methylene protons (–OCH₂–), arising from coupling to each other. The allyloxy group would display more complex signals: a doublet for the –OCH₂– protons, and two distinct signals for the terminal vinyl protons (–CH=CH₂), along with a multiplet for the internal vinyl proton. The two aromatic protons, being in different environments, would appear as distinct singlets, given their lack of adjacent proton neighbors for coupling. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Aromatic-H7.0 - 8.0Singlet1H
Aromatic-H6.8 - 7.5Singlet1H
Allyl (-OCH₂-CH=CH₂)5.9 - 6.2Multiplet1H
Allyl (=CH₂)5.2 - 5.5Multiplet2H
Allyl (-OCH₂-)4.5 - 4.8Doublet2H
Ethoxy (-OCH₂-)4.0 - 4.3Quartet2H
Ethoxy (-CH₃)1.3 - 1.6Triplet3H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The application of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) is instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A quantitative ¹³C NMR experiment, which requires longer relaxation delays, can be used to determine the relative number of each type of carbon atom.

The spectrum would be expected to show signals for the carbonyl carbon of the carboxylic acid, the six carbons of the benzene (B151609) ring (with those attached to electronegative atoms like oxygen and bromine appearing further downfield), the three carbons of the allyloxy group, and the two carbons of the ethoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135
Carbonyl (-COOH)165 - 175No Signal
Aromatic C-O150 - 160No Signal
Aromatic C-O145 - 155No Signal
Allyl (-CH=)130 - 135Positive
Aromatic C-H115 - 125Positive
Allyl (=CH₂)115 - 120Positive
Aromatic C-Br110 - 120No Signal
Aromatic C-COOH110 - 120No Signal
Aromatic C-H100 - 110Positive
Allyl (-OCH₂-)68 - 72Negative
Ethoxy (-OCH₂-)63 - 67Negative
Ethoxy (-CH₃)14 - 18Positive

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethoxy group, and within the allyl group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), as determined from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting the different fragments of the molecule. For example, HMBC would show correlations from the allyloxy –OCH₂– protons to the aromatic carbon at the 4-position, and from the ethoxy –OCH₂– protons to the aromatic carbon at the 5-position, thus confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This can provide valuable information about the conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of the allyl group, the ethoxy group, the carboxylic acid group (as CO₂ or H₂O + CO), and the bromine atom. Analysis of these fragments helps to confirm the connectivity of the different functional groups within the molecule.

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further investigation of its chemical and physical properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful analytical tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key structural motifs: a carboxylic acid, an aromatic ring, an ether linkage, and an allyl group.

The most prominent feature in the IR spectrum is the broad absorption band typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.infostmarys-ca.edu The broadness of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. stmarys-ca.edu

Another key indicator of the carboxylic acid group is the sharp and intense absorption peak corresponding to the carbonyl (C=O) stretching vibration, which for aromatic carboxylic acids, typically appears between 1680 and 1720 cm⁻¹. stmarys-ca.edustmarys-ca.edu The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency.

The presence of the aromatic ring is confirmed by several bands. The C-H stretching vibrations of the aromatic protons are expected to appear in the region of 3000-3100 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org The C=C stretching vibrations within the aromatic ring give rise to multiple bands in the 1400-1600 cm⁻¹ range. stmarys-ca.edulibretexts.orgopenstax.org Furthermore, strong absorptions in the 690-900 cm⁻¹ region due to C-H out-of-plane bending can provide information about the substitution pattern of the aromatic ring. libretexts.orgopenstax.org

The ether functional groups (allyloxy and ethoxy) are identified by the C-O stretching vibrations, which typically result in strong absorptions in the fingerprint region, around 1060-1150 cm⁻¹ for the ethoxy group and at slightly different wavenumbers for the allyloxy group. mdpi.comdocbrown.info

The allyl group contributes its own set of characteristic peaks. The C=C stretching vibration of the alkene is expected to be observed in the 1640-1680 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the vinyl group appear at wavenumbers slightly above 3000 cm⁻¹. orgchemboulder.com

The carbon-bromine (C-Br) bond, while weaker and absorbing at lower frequencies, can sometimes be identified in the far-infrared region, typically between 500 and 600 cm⁻¹.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
Carboxylic AcidC=O Stretch1680-1720Strong, Sharp
Aromatic RingC-H Stretch3000-3100Medium to Weak
Aromatic RingC=C Stretch1400-1600Medium to Weak
Allyl Group=C-H Stretch>3000Medium
Allyl GroupC=C Stretch1640-1680Medium
Ether (Ethoxy/Allyloxy)C-O Stretch1060-1150Strong
Alkyl (Ethoxy/Allyloxy)C-H Stretch2850-3000Medium
HaloalkaneC-Br Stretch500-600Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of this compound is primarily dictated by the substituted benzene chromophore.

Aromatic compounds like benzene typically exhibit three absorption bands: a primary band around 184 nm, another primary band near 204 nm, and a secondary, less intense band with fine structure around 256 nm. quimicaorganica.org These absorptions arise from π → π* electronic transitions within the aromatic ring. hnue.edu.vn

The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. The addition of a carboxyl group to the benzene ring, forming benzoic acid, results in a bathochromic shift (a shift to longer wavelengths) of the primary and secondary bands. up.ac.za This red shift is a consequence of the extension of the conjugated system.

In this compound, the benzene ring is substituted with a bromine atom, an allyloxy group, an ethoxy group, and a carboxylic acid group. The allyloxy and ethoxy groups, with their non-bonding electrons on the oxygen atoms, act as auxochromes and are generally electron-donating. The carboxylic acid group is electron-withdrawing. The interplay of these substituents affects the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). The electron-donating groups tend to cause a further bathochromic shift, moving the absorption bands to even longer wavelengths. up.ac.za

Therefore, it is anticipated that the UV-Vis spectrum of this compound will show characteristic aromatic absorptions that are red-shifted compared to unsubstituted benzene. The primary absorption bands are expected to be shifted to wavelengths greater than 200 nm, and the secondary band is likely to be observed beyond 255 nm. libretexts.orgopenstax.org The exact λmax values would be influenced by the solvent used for the analysis, as polar solvents can interact with the molecule and alter the energies of the electronic transitions. davuniversity.org

The following interactive data table outlines the anticipated electronic transitions and their expected absorption regions for this compound.

ChromophoreElectronic TransitionExpected λmax Region (nm)
Substituted Benzene Ringπ → π* (Primary Band 1)>200
Substituted Benzene Ringπ → π* (Primary Band 2)>220
Substituted Benzene Ringπ → π* (Secondary Band)>255
Carbonyl Groupn → π*~300 (often weak and may be obscured)

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying molecules of this size and complexity.

DFT calculations are instrumental in mapping out the pathways of chemical reactions involving "4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid". By modeling the potential energy surface, researchers can identify the most likely routes for reactions and characterize the high-energy transition states that govern the reaction rates. For instance, DFT could be employed to study the mechanism of esterification of the carboxylic acid group or the etherification of a precursor phenol. The calculations would reveal the geometry of the transition state and the activation energy required for the reaction to proceed, providing valuable information for optimizing reaction conditions.

A significant application of DFT is the prediction of spectroscopic data, which serves as a crucial tool for structure verification and characterization. By calculating the magnetic shielding of atomic nuclei, DFT can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can be compared with experimental spectra to aid in the assignment of signals to specific atoms within the molecule. Similarly, the calculation of vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra, helping to identify the characteristic vibrational modes associated with the various functional groups present in "this compound".

Table 1: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical DFT prediction accuracy. Actual experimental values may vary.)

PropertyPredicted Value Range
1H NMR Chemical Shift (δ, ppm)
-COOH10.0 - 12.0
Ar-H6.8 - 7.5
-OCH2- (allyl)4.5 - 4.8
-CH=CH2 (allyl)5.8 - 6.2
=CH2 (allyl)5.2 - 5.5
-OCH2CH3 (ethoxy)4.0 - 4.3
-OCH2CH3 (ethoxy)1.3 - 1.6
13C NMR Chemical Shift (δ, ppm)
-COOH165 - 175
Ar-C100 - 160
-OCH2- (allyl)68 - 72
-CH=CH2 (allyl)130 - 135
=CH2 (allyl)115 - 120
-OCH2CH3 (ethoxy)63 - 67
-OCH2CH3 (ethoxy)14 - 18
IR Vibrational Frequency (cm-1)
O-H stretch (acid)2500 - 3300 (broad)
C=O stretch (acid)1680 - 1710
C=C stretch (alkene)1640 - 1680
C-O stretch (ether)1200 - 1300
C-Br stretch500 - 600

DFT calculations provide a detailed picture of the electronic structure of "this compound". The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) offers insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. Furthermore, DFT can be used to calculate various reactivity descriptors, such as the electrostatic potential map, which highlights the electron-rich and electron-poor regions of the molecule, thereby predicting the likely sites for electrophilic and nucleophilic attack.

Molecular Modeling and Conformational Analysis

The presence of several rotatable single bonds in "this compound" (in the allyloxy, ethoxy, and carboxylic acid groups) means that the molecule can adopt a multitude of different three-dimensional shapes or conformations. Molecular modeling techniques, often in conjunction with quantum mechanical calculations, are used to explore this conformational landscape. By identifying the low-energy (i.e., most stable) conformations and the energy barriers to rotation around the single bonds, researchers can gain a better understanding of the molecule's flexibility and its preferred shape in different environments.

Applications As a Versatile Building Block in Chemical Research and Materials Science

Utilization in the Synthesis of Complex Organic Molecules

The reactivity of its functional groups makes 4-(allyloxy)-2-bromo-5-ethoxybenzoic acid an attractive starting material for the synthesis of intricate organic molecules, including those with potential pharmaceutical applications.

Precursor in Natural Product Synthesis Scaffolds

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various natural compounds. The synthesis of bromophenols, which are found in marine organisms, often involves the manipulation of bromo- and hydroxyl-substituted benzene (B151609) rings. nih.govsemanticscholar.org For instance, the synthesis of 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, a natural product, has been achieved through reactions involving brominated phenolic precursors. nih.govsemanticscholar.org The allyloxy group in this compound can be readily converted to a hydroxyl group, making it a potential precursor for the synthesis of such brominated phenolic natural product scaffolds.

Furthermore, the presence of the bromine atom and the carboxylic acid group allows for various coupling and cyclization reactions, which are fundamental in the construction of complex heterocyclic systems often found in natural products. The synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol (B1664045) highlights the utility of related bromo- and allyl-functionalized aromatics in building complex molecular frameworks. mdpi.com

Construction of Advanced Pharmaceutical Intermediates (as chemical scaffolds, not drug efficacy)

The substituted benzoic acid moiety is a common feature in many pharmaceutical compounds. The compound 2-bromo-5-methoxybenzoic acid, a close structural analog, serves as a key intermediate in the synthesis of Urolithin A, a metabolite with potential health benefits, and as a raw material for certain anthraquinone-based drugs. google.com This highlights the potential of this compound to serve as a scaffold for the construction of advanced pharmaceutical intermediates.

The carboxylic acid group can be readily converted to an amide, ester, or other functional groups, allowing for the attachment of various pharmacophores. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of further molecular complexity. The allyl group can also be functionalized or cleaved to reveal a phenol, providing another point for modification. These reactions are crucial in building the core structures of medicinally relevant molecules.

Development of Functionalized Polymeric Materials

The unique combination of a polymerizable group (allyl) and an initiating site for controlled radical polymerization (bromo- and carboxyl- groups) makes this compound a promising candidate for the development of functionalized polymeric materials with tailored properties.

Monomer for Polymerization Reactions (e.g., Atom Transfer Radical Polymerization Initiators)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers with controlled molecular weights and low polydispersity. cmu.edumdpi.com The process often utilizes an initiator containing a halogen atom that can be reversibly activated and deactivated by a transition metal catalyst. cmu.edumdpi.com The bromo-substituted aromatic ring in this compound, along with its carboxylic acid functionality, makes it a potential initiator for ATRP. cmu.edu The carboxylic acid group can enhance the initiator's functionality, allowing for further reactions post-polymerization. cmu.edu While direct use of this specific molecule as an ATRP initiator is not widely reported, the principles of using functional initiators are well-established. cmu.educmu.edu

The allyl group also presents an opportunity for polymerization. While allyl monomers can be challenging to polymerize via traditional free-radical methods due to degradative chain transfer, they can be incorporated into polymers through other mechanisms, such as radical-mediated cyclization. nih.gov

Precursor for Macromonomers and Cross-linking Agents

The presence of the allyl group is particularly significant for the synthesis of macromonomers and cross-linking agents. A macromonomer is a polymer chain with a polymerizable end group. By first using the initiating capability of the bromo- and carboxyl- groups to grow a polymer chain via ATRP, the terminal allyl group of the original this compound unit would remain available for subsequent polymerization, thus forming a macromonomer.

The allyl group can also act as a cross-linking site. Cross-linking is the process of forming chemical bonds between polymer chains to create a network structure, which enhances the mechanical properties and thermal stability of the material. researchgate.netyoutube.com The double bond of the allyl group can participate in various cross-linking reactions, such as thiol-ene reactions or free-radical polymerization with other monomers. nih.gov This allows for the creation of cross-linked polymer networks with tailored densities and properties.

Design of Polymers with Tunable Properties for Materials Science Applications

The ability to incorporate multiple functional groups into a polymer backbone allows for the design of materials with tunable properties. By using this compound as a monomer or functional initiator, polymers with a combination of functionalities can be synthesized. For example, the carboxylic acid groups can impart hydrophilicity and provide sites for bioconjugation. The bromine atoms can be retained as reactive handles for post-polymerization modification, allowing for the introduction of other functional groups. The allyl groups can be used to control the degree of cross-linking, thereby tuning the mechanical properties of the resulting material. This versatility opens up possibilities for creating polymers for a wide range of applications, from drug delivery systems to advanced coatings and renewable resource-based polymers. researchgate.net

Reagent in Diverse Organic Transformations

Based on the functional groups present, this compound could theoretically participate in a variety of organic transformations. The carboxylic acid group is a common starting point for the synthesis of esters, amides, and acyl chlorides. For instance, treatment with thionyl chloride could convert the carboxylic acid to a more reactive acyl chloride, facilitating reactions with a wide range of nucleophiles.

The presence of the bromo substituent on the aromatic ring opens the door to numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules by forming new carbon-carbon bonds. The allyloxy group also offers a reactive handle for transformations. For example, the allyl group could be isomerized or subjected to oxidative cleavage.

Furthermore, the electron-donating nature of the ethoxy and allyloxy groups, combined with the electron-withdrawing effect of the bromine and carboxylic acid, creates a unique electronic environment on the aromatic ring, which could influence the regioselectivity of further electrophilic aromatic substitution reactions.

Scaffold for the Rational Design of Chemical Probes for Research (excluding biological activity)

The term "scaffold" implies that this molecule can serve as a core structure upon which more complex molecules are built. In the context of chemical probes for research (excluding direct biological activity assessment), this compound provides a rigid benzenoid framework that can be functionalized in a controlled manner.

The distinct reactive sites—the carboxylic acid, the bromo substituent, and the allyl group—allow for orthogonal chemical modifications. This means that each site could be reacted selectively without affecting the others, enabling the systematic attachment of different chemical moieties. For example, a fluorescent dye could be attached via the carboxylic acid, while a linker for attachment to a solid support could be introduced at the bromine position through a cross-coupling reaction. The allyl group could be used to introduce a photoreactive group for covalent labeling of interacting partners in a non-biological system.

This multi-functional nature would allow for the rational design of probes for applications in materials science, such as the development of new sensors or responsive materials, where specific chemical functionalities are required to interact with analytes or respond to external stimuli. However, it must be reiterated that these are hypothetical applications based on chemical principles, as specific examples for this compound are not available in the current body of scientific literature.

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